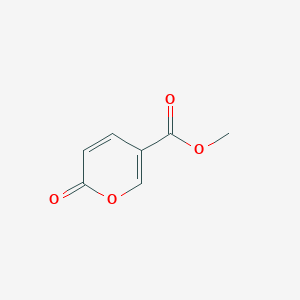

Coumalate de méthyle

Vue d'ensemble

Description

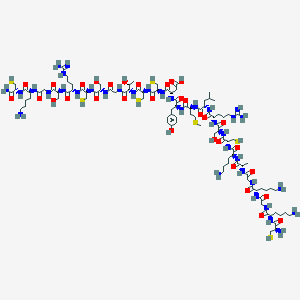

Le Bromhydrate de Scopolamine N-oxyde est un dérivé de la scopolamine, un alcaloïde tropanique présent dans les plantes de la famille des Solanacées. Il est connu pour ses propriétés anticholinergiques, ce qui signifie qu'il peut bloquer l'action du neurotransmetteur acétylcholine. Ce composé est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques .

Applications De Recherche Scientifique

Scopolamine N-oxide Hydrobromide is used in various fields of scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: It is used to study the effects of anticholinergic compounds on biological systems.

Medicine: It is investigated for its potential therapeutic effects in treating conditions such as motion sickness and postoperative nausea.

Industry: It is used in the production of pharmaceuticals and as a research chemical in the development of new drugs

Mécanisme D'action

Target of Action

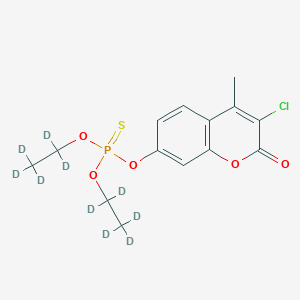

Methyl coumalate is a 2-pyrone that acts as a dienophile . It primarily targets 1,3-butadienes and cyclohexadiene . These targets play a crucial role in the Diels-Alder reaction, a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .

Mode of Action

Methyl coumalate interacts with its targets (1,3-butadienes and cyclohexadiene) through a Diels-Alder reaction . This reaction involves a 1,6-conjugate addition, leading to the formation of tetrahydrocoumarins and 4-methoxycarbonyltricyclo . It also reacts with cyclohexadiene to afford tetrahydronaphthalene-2-carboxylate .

Biochemical Pathways

The primary biochemical pathway affected by methyl coumalate is the Diels-Alder reaction pathway . This pathway leads to the formation of various complex organic compounds. For instance, it can construct C-C bonds with various imines and aldehydes . The reaction is atom-economical and expands the Morita-Baylis-Hillman donor capabilities to a 2-pyrone derivative for the first time .

Pharmacokinetics

Its molecular weight (15412 g/mol) and its physical properties such as melting point (65-67 °C) and boiling point (178-180 °C/60 mmHg) suggest that it may have good bioavailability .

Result of Action

The result of methyl coumalate’s action is the formation of various complex organic compounds. For instance, it can efficiently construct C-C bonds with various imines and aldehydes . The products of these reactions could be applied to the synthesis of fine chemicals with biologically active structural cores, such as diphenylmethanol, hydroisobenzofurans, and hydroisoindoles .

Action Environment

The action of methyl coumalate is influenced by environmental factors such as temperature. For instance, the Diels-Alder reaction with 1,3-butadienes occurs at 100°C . The stability, efficacy, and action of methyl coumalate may vary under different environmental conditions.

Analyse Biochimique

Biochemical Properties

Methyl coumalate participates in organocatalyzed Morita–Baylis–Hillman (MBH) reactions . This atom-economical pathway employs inexpensive Et3N as a catalyst in ethanol . The compound efficiently constructs C-C bonds with various imines and aldehydes in moderate to good yields . The nature of these interactions involves a 1,6-conjugated addition .

Molecular Mechanism

The molecular mechanism of Methyl coumalate involves a 1,6-conjugated addition . This process is triggered via an unprecedented 1,6-conjugated addition, as opposed to the classical MBH reaction . This mechanism allows Methyl coumalate to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Methyl coumalate reacts with 1,3-butadienes at 100°C to yield tetrahydrocoumarins and 4-methoxycarbonyltricyclo .

Metabolic Pathways

Methyl coumalate is involved in one-carbon metabolism, a central metabolic pathway crucial for the biosynthesis of several amino acids, methyl group donors, and nucleotides . It also participates in the Diels-Alder reaction, a specific type of organic chemical reaction .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Bromhydrate de Scopolamine N-oxyde implique généralement l'oxydation de la scopolamine. Une méthode courante consiste à faire réagir la scopolamine avec du peroxyde d'hydrogène en présence d'un catalyseur pour former la Scopolamine N-oxyde. Ceci est suivi de l'addition d'acide bromhydrique pour former le sel bromhydrate .

Méthodes de production industrielle : La production industrielle du Bromhydrate de Scopolamine N-oxyde implique des réactions d'oxydation à grande échelle dans des conditions contrôlées pour assurer un rendement et une pureté élevés. Le processus comprend l'utilisation de techniques de purification avancées telles que la cristallisation et la chromatographie pour isoler le produit final .

Types de réactions :

Oxydation : La scopolamine peut être oxydée pour former la Scopolamine N-oxyde.

Réduction : La Scopolamine N-oxyde peut être réduite en scopolamine dans des conditions spécifiques.

Substitution : La formation du sel bromhydrate est une réaction de substitution où l'atome d'hydrogène est remplacé par un atome de brome.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène est couramment utilisé comme agent oxydant.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : L'acide bromhydrique est utilisé pour former le sel bromhydrate.

Principaux produits :

Oxydation : Scopolamine N-oxyde.

Réduction : Scopolamine.

Substitution : Bromhydrate de Scopolamine N-oxyde.

4. Applications de recherche scientifique

Le Bromhydrate de Scopolamine N-oxyde est utilisé dans divers domaines de la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme étalon de référence en chimie analytique.

Biologie : Il est utilisé pour étudier les effets des composés anticholinergiques sur les systèmes biologiques.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans le traitement de conditions telles que le mal des transports et les nausées postopératoires.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et comme produit chimique de recherche dans le développement de nouveaux médicaments

5. Mécanisme d'action

Le Bromhydrate de Scopolamine N-oxyde exerce ses effets en antagonisant les récepteurs muscariniques de l'acétylcholine (mAChR) dans le système nerveux central et dans tout l'organisme. Ce blocage des récepteurs de l'acétylcholine conduit à une diminution de l'activité du système nerveux parasympathique, ce qui entraîne ses effets anticholinergiques. Le composé peut franchir la barrière hémato-encéphalique, ce qui lui permet d'affecter les fonctions du système nerveux central .

Composés similaires :

Bromhydrate de Scopolamine : Structure similaire mais sans le groupe N-oxyde.

Atropine : Un autre alcaloïde tropanique aux propriétés anticholinergiques similaires.

Butylbromure d'hyoscine : Un dérivé de la scopolamine utilisé pour ses effets antispasmodiques.

Unicité : Le Bromhydrate de Scopolamine N-oxyde est unique en raison de la présence du groupe N-oxyde, qui peut modifier ses propriétés pharmacocinétiques et pharmacodynamiques par rapport à d'autres composés similaires. Cette modification peut affecter sa solubilité, sa stabilité et sa capacité à traverser les membranes biologiques .

Comparaison Avec Des Composés Similaires

Scopolamine Hydrobromide: Similar in structure but lacks the N-oxide group.

Atropine: Another tropane alkaloid with similar anticholinergic properties.

Hyoscine Butylbromide: A derivative of scopolamine used for its antispasmodic effects.

Uniqueness: Scopolamine N-oxide Hydrobromide is unique due to the presence of the N-oxide group, which can alter its pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This modification can affect its solubility, stability, and ability to cross biological membranes .

Propriétés

IUPAC Name |

methyl 6-oxopyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7(9)5-2-3-6(8)11-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWWWZQYHPFCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208923 | |

| Record name | Methyl coumalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-41-3 | |

| Record name | Methyl coumalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl coumalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl coumalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl coumalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl coumalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxo-2H-pyran-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL COUMALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S7TMF0R8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)

![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)